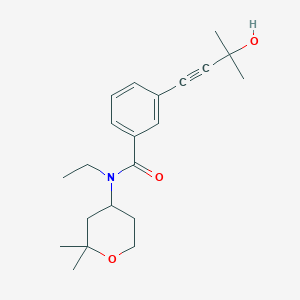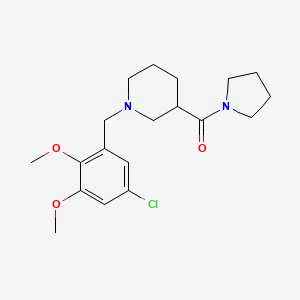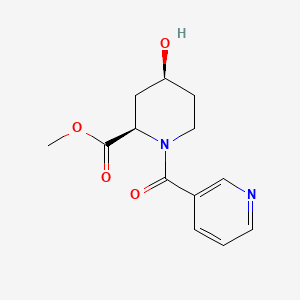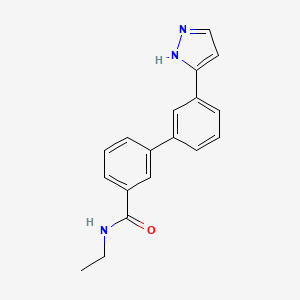![molecular formula C17H23N5O2 B3793147 1-[(4-methoxyphenyl)methyl]-N-(1-methylpiperidin-4-yl)triazole-4-carboxamide](/img/structure/B3793147.png)
1-[(4-methoxyphenyl)methyl]-N-(1-methylpiperidin-4-yl)triazole-4-carboxamide
Overview
Description
1-[(4-methoxyphenyl)methyl]-N-(1-methylpiperidin-4-yl)triazole-4-carboxamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
The synthesis of 1-[(4-methoxyphenyl)methyl]-N-(1-methylpiperidin-4-yl)triazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione in boiling ethanol under acidic conditions. This reaction yields the desired compound in high yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(4-methoxyphenyl)methyl]-N-(1-methylpiperidin-4-yl)triazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets. In medicine, it has been investigated for its potential use in the treatment of neurodegenerative diseases, cancer, and infectious diseases. In industry, it is used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)methyl]-N-(1-methylpiperidin-4-yl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in disease progression, such as β-secretase and glycogen synthase kinase 3β. These interactions lead to the modulation of various cellular processes, including the reduction of amyloid beta formation and tau phosphorylation in Alzheimer’s disease models .
Comparison with Similar Compounds
1-[(4-methoxyphenyl)methyl]-N-(1-methylpiperidin-4-yl)triazole-4-carboxamide can be compared with other triazole derivatives, such as 1-(7-chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. While both compounds share a similar triazole core, they differ in their substituents and biological activities. The unique combination of substituents in this compound contributes to its distinct biological properties and potential therapeutic applications .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-N-(1-methylpiperidin-4-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-21-9-7-14(8-10-21)18-17(23)16-12-22(20-19-16)11-13-3-5-15(24-2)6-4-13/h3-6,12,14H,7-11H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRWGPDNNHGYFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3793065.png)

![3-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B3793083.png)
![(1R,2R)-1-[4-(methoxymethyl)piperidin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B3793084.png)
![8-methyl-3-{2-oxo-2-[4-(pyrimidin-2-yloxy)piperidin-1-yl]ethyl}imidazo[1,2-a]pyridine](/img/structure/B3793085.png)
![N-(1-phenylcyclopropyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3793093.png)


![3-(1H-pyrazol-4-yl)-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]benzamide](/img/structure/B3793109.png)
![({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-ylamine](/img/structure/B3793121.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3793129.png)

![{[4-(2-fluorophenyl)-5-(1H-indol-3-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3793142.png)
![Cyclohexen-1-yl-[3-(3,4-dimethoxyanilino)piperidin-1-yl]methanone](/img/structure/B3793143.png)
